(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate
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Overview
Description
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate is a chiral compound that belongs to the class of carbamates It features a benzo[d]oxazole moiety, which is a fused heterocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Chiral Center: The chiral center can be introduced by reacting the benzo[d]oxazole derivative with a chiral auxiliary or chiral catalyst to ensure the desired stereochemistry.
Carbamate Formation: The final step involves the reaction of the chiral benzo[d]oxazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Reduction: Reduction of the benzo[d]oxazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized benzo[d]oxazole derivatives
Reduction: Reduced benzo[d]oxazole derivatives
Substitution: Substituted carbamate derivatives
Scientific Research Applications
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can bind to active sites, altering the enzyme’s activity or receptor’s signaling pathways . This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure lacking the carbamate group.
Oxazoline: Contains a five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to oxazoline but with a different substitution pattern.
Uniqueness
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate is unique due to its chiral center and the presence of both benzo[d]oxazole and carbamate functionalities. This combination imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
CAS No. |
1169393-56-9 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(1,3-benzoxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-9(15-13(17)19-14(2,3)4)12-16-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3,(H,15,17)/t9-/m0/s1 |
InChI Key |
LTCPNPQUOAOESZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2O1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2O1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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